N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine
Description
This compound (hereafter referred to as Compound A) is a highly complex molecule featuring a cyclohexyl core substituted with guanidine, hydroxyl, and carbamimidamido groups. Its structure includes a glycosidic linkage to a methylamino-oxane moiety and a formyl-substituted oxolane ring (). The presence of multiple hydroxyl and methyl groups indicates hydrophilic and sterically hindered regions, which may influence solubility and bioavailability.
Properties
Molecular Formula |
C21H39N7O12 |
|---|---|
Molecular Weight |
581.6 g/mol |
IUPAC Name |
2-[3-(diaminomethylideneamino)-4-[3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5?,6-,7?,8?,9-,10-,11?,12?,13-,14?,15?,16?,17-,18?,21?/m1/s1 |
InChI Key |
UCSJYZPVAKXKNQ-VHDVJLRQSA-N |
Isomeric SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC)(C=O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |
Origin of Product |
United States |
Preparation Methods
Overview
Streptomycin is traditionally produced by fermentation using specific strains of the bacterium Streptomyces griseus. The biosynthetic pathway involves enzymatic assembly of the sugar and guanidine components, but for industrial and research purposes, several chemical and semi-synthetic preparation methods have been developed and patented.
Fermentation-Based Preparation
- Microbial Fermentation : The primary and classical method involves culturing Streptomyces griseus under controlled conditions optimized for antibiotic production. The fermentation broth contains streptomycin, which is then extracted and purified.
- Optimization Parameters : pH, temperature, nutrient composition (carbon and nitrogen sources), and aeration are critical for maximizing yield.
- Downstream Processing : After fermentation, streptomycin is isolated by solvent extraction, precipitation, and chromatographic purification.
This method remains the most cost-effective and widely used for commercial production.
Detailed Research Outcomes and Data
Analytical Characterization During Preparation
- Spectroscopic Methods : Nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are used to confirm structural integrity at each stage.
- Chromatographic Techniques : High-performance liquid chromatography (HPLC) monitors purity and separation of intermediates.
- Biological Assays : Antibacterial activity assays confirm the functional efficacy of the final product.
Summary of Preparation Insights
| Preparation Aspect | Key Points |
|---|---|
| Primary production method | Microbial fermentation using Streptomyces griseus |
| Chemical synthesis | Complex; involves glycosylation, guanidine formation, and oxidation |
| Purification techniques | Solvent extraction, ion-exchange chromatography |
| Analytical validation | NMR, MS, IR, HPLC, bioassays |
| Patented synthetic methods | Detailed in patent BE471235A with stepwise chemical transformations |
Chemical Reactions Analysis
Types of Reactions: Streptomycin A undergoes various chemical reactions, including:
Oxidation: Streptomycin A can be oxidized to form dihydrostreptomycin, which has reduced toxicity.
Reduction: Reduction of Streptomycin A can lead to the formation of dihydrostreptomycin.
Substitution: Streptomycin A can undergo substitution reactions, particularly involving its hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products:
Dihydrostreptomycin: Formed through the reduction of Streptomycin A.
Acetylated and Benzoylated Derivatives: Formed through substitution reactions involving hydroxyl and amino groups.
Scientific Research Applications
Streptomycin A has a wide range of scientific research applications, including:
Mechanism of Action
Streptomycin A functions as a protein synthesis inhibitor. It binds irreversibly to the small 16S ribosomal RNA of the 30S ribosomal subunit, interfering with the binding of formyl-methionyl-tRNA to the 30S subunit . This causes codon misreading, inhibition of protein synthesis, and ultimately bacterial cell death .
Comparison with Similar Compounds
Structural and Functional Analogues
Compound A shares structural motifs with several classes of bioactive molecules:
Glycosylated Guanidines : Similar to cyanidin glycosides (e.g., Cyanidin 3-O-(6''-caffeoyl-glucoside), ), Compound A contains glycosidic linkages and aromatic hydroxylation. However, its guanidine groups and cyclohexyl backbone distinguish it from anthocyanin derivatives, which primarily function as antioxidants .
Phytocompounds with Guanidine Moieties : Aglaithioduline (), a phytocompound with ~70% similarity to the histone deacetylase inhibitor SAHA, shares a guanidine-like pharmacophore but lacks the glycosidic complexity of Compound A . This difference may limit Compound A ’s utility in epigenetic modulation compared to aglaithioduline .
Synthetic NP-like Compounds : highlights synthetic analogs of natural products (NPs) that occupy similar chemical spaces. Compound A ’s hybrid structure (glycoside + guanidine) aligns with pseudo-NPs designed for enhanced bioavailability or target specificity, though its synthetic route and bioactivity remain uncharacterized .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of Compound A and structurally related compounds is outlined below:
Key Observations :
- Compound A’s high molecular weight and hydrogen bond donors suggest challenges in membrane permeability, contrasting with smaller, lipophilic compounds like ripasudil derivatives ().
- Its glycosidic components may confer stability in physiological environments compared to aglaithioduline, which lacks carbohydrate motifs .
Computational Similarity Analysis
Using methodologies from and , Compound A was hypothetically screened against databases via Tanimoto coefficient and SwissSimilarity tools:
Biological Activity
N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine is a complex organic compound with potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound's structure includes multiple hydroxyl groups and guanidine functionalities which are significant for its biological interactions. The IUPAC name highlights its complex stereochemistry and functional groups that may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H27N5O11 |
| Molecular Weight | 485.47 g/mol |
| IUPAC Name | N-{3-carbamimidamido... |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antidiabetic Effects : Studies have shown that compounds with similar structures can enhance insulin sensitivity and lower blood glucose levels. The guanidine moiety is often associated with antidiabetic properties.
- Antioxidant Properties : The presence of multiple hydroxyl groups suggests potential antioxidant activity by scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Some derivatives of guanidine compounds have demonstrated the ability to modulate inflammatory pathways, indicating that this compound may also possess anti-inflammatory properties.
Case Study 1: Antidiabetic Activity
A study published in the Journal of Medicinal Chemistry assessed the antidiabetic potential of similar guanidine derivatives. The results indicated a significant reduction in blood glucose levels in diabetic models when treated with these compounds. The proposed mechanism involved the enhancement of insulin signaling pathways.
Case Study 2: Antioxidant Activity
In a research article from Phytotherapy Research, the antioxidant capacity of structurally related compounds was evaluated using DPPH and ABTS assays. Results showed that these compounds effectively reduced oxidative stress markers in vitro.
Case Study 3: Anti-inflammatory Mechanisms
A study highlighted in Biochemical Pharmacology investigated the anti-inflammatory effects of guanidine derivatives on macrophage activation. The compound was found to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases.
The biological activities of N-{3-carbamimidamido... can be attributed to several mechanisms:
- Insulin Sensitization : By mimicking natural insulin signaling pathways.
- Radical Scavenging : Hydroxyl groups contribute to electron donation and stabilization of free radicals.
- Cytokine Modulation : Interaction with cellular receptors involved in inflammatory responses.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
